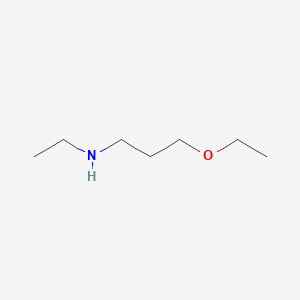

3-Ethoxy-n-ethylpropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38460-93-4 |

|---|---|

Molecular Formula |

C7H17NO |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

3-ethoxy-N-ethylpropan-1-amine |

InChI |

InChI=1S/C7H17NO/c1-3-8-6-5-7-9-4-2/h8H,3-7H2,1-2H3 |

InChI Key |

NHCBGOLCVIYTMT-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCOCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxy N Ethylpropan 1 Amine and Its Structural Analogues

Strategies for Carbon-Nitrogen Bond Formation

The creation of the C-N bond is the defining step in amine synthesis. Several robust and versatile methodologies have been developed, each with distinct advantages regarding substrate scope, efficiency, and reaction conditions.

Reductive Amination Approaches for Amine Synthesis

Reductive amination is a highly effective and widely used method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. libretexts.orglibretexts.org The synthesis of 3-Ethoxy-N-ethylpropan-1-amine via this route involves a two-step process, often performed in a single pot. First, the reaction between 3-ethoxypropanal (B1330410) and ethylamine (B1201723) leads to the formation of an imine intermediate through nucleophilic addition. libretexts.org This intermediate is then reduced in the second step to yield the final secondary amine. libretexts.orgmasterorganicchemistry.com

This method successfully avoids the common issue of overalkylation that can plague other synthesis routes. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial aldehyde but are reactive enough to reduce the formed imine. masterorganicchemistry.comyoutube.com Other reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, often in a stepwise procedure where the imine is formed first before the reducing agent is added. organic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum, is another established reduction method. libretexts.orgyoutube.com

| Precursors | Reaction | Reducing Agent | Product | Key Features |

| 3-Ethoxypropanal, Ethylamine | Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | This compound | High selectivity for the secondary amine; tolerates the aldehyde. masterorganicchemistry.com |

| 3-Ethoxypropanal, Ethylamine | Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | This compound | Mild, effective, and often preferred in industrial settings. youtube.com |

| 3-Ethoxypropanal, Ethylamine | Reductive Amination | Catalytic Hydrogenation (H₂/Pd/C) | This compound | Atom-economical and used in commercial production. libretexts.org |

| 3-Ethoxypropanal, Ethylamine | Reductive Amination | α-picoline-borane | This compound | Can be performed in various solvents, including water. organic-chemistry.org |

Alkylation Reactions Involving Amine Precursors

The direct alkylation of a primary amine with an alkyl halide is a fundamental method for forming secondary amines. In the context of synthesizing this compound, this would involve the reaction of ethylamine with an appropriate 3-ethoxypropyl electrophile, such as 1-bromo-3-ethoxypropane. nih.gov

A significant challenge in this approach is the potential for overalkylation. nih.gov The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form an undesired tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org To achieve selective mono-N-alkylation, specific strategies are employed. Using a large excess of the primary amine can favor the formation of the secondary amine. libretexts.orglibretexts.org More advanced methods utilize specific bases and reaction conditions to promote selectivity. For instance, cesium bases like cesium hydroxide (B78521) have been shown to effectively promote the selective mono-N-alkylation of primary amines, producing secondary amines with minimal overalkylation byproducts. organic-chemistry.orggoogle.com Another approach involves using N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo self-limiting alkylation to yield secondary amines without overalkylation. nih.govacs.org

| Amine Precursor | Alkylating Agent | Reagent/Condition | Product | Key Features |

| Ethylamine | 1-Bromo-3-ethoxypropane | Excess Ethylamine | This compound | Simple method to shift equilibrium towards mono-alkylation. libretexts.org |

| Ethylamine | 1-Bromo-3-ethoxypropane | Cesium Hydroxide (CsOH) | This compound | Highly chemoselective, favoring mono-N-alkylation. organic-chemistry.orggoogle.com |

| N-Aryl-N-aminopyridinium salt | 3-Ethoxypropyl halide | Base-mediated alkylation & reduction | N-Aryl-3-ethoxypropan-1-amine | Self-limiting reaction prevents overalkylation. nih.govacs.org |

Nitrile Reduction Pathways to Amines

The reduction of nitriles provides a powerful route to primary amines, which can then be further functionalized. wikipedia.orgchemguide.co.uk To synthesize this compound using this pathway, one would start with 3-ethoxypropanenitrile. The catalytic hydrogenation of this nitrile over catalysts like Raney nickel, platinum dioxide, or palladium is a common and economical method to produce the corresponding primary amine, 3-ethoxypropan-1-amine. wikipedia.orgbme.hu Stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) are also highly effective for this transformation. chemguide.co.ukthieme-connect.de

| Nitrile Precursor | Reducing Agent/Catalyst | Intermediate Product | Subsequent Reaction | Final Product |

| 3-Ethoxypropanenitrile | Lithium Aluminum Hydride (LiAlH₄) | 3-Ethoxypropan-1-amine | Reductive amination with acetaldehyde (B116499) | This compound |

| 3-Ethoxypropanenitrile | Catalytic Hydrogenation (H₂/Raney Ni) | 3-Ethoxypropan-1-amine | Reductive amination with acetaldehyde | This compound |

| 3-Ethoxypropanenitrile | Cobalt-catalyzed Hydrosilylation | 3-Ethoxypropan-1-amine | Reductive amination with acetaldehyde | This compound |

Stereoselective and Asymmetric Synthesis Techniques

While this compound is an achiral molecule, the synthesis of its chiral structural analogues, which are prevalent in pharmaceuticals, requires precise control over stereochemistry. nih.gov Asymmetric synthesis techniques are employed to generate enantiomerically enriched amines.

Enantioselective Protocols for Amine Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For chiral amine analogues, one of the most direct methods is the asymmetric hydrogenation of prochiral imines or enamines using a chiral transition-metal catalyst. nih.govacs.org This approach has been successfully applied to produce a wide range of chiral amines with high enantioselectivity. acs.org Catalysts based on iridium, rhodium, and ruthenium, combined with chiral phosphorus-based ligands, are frequently used. nih.govacs.org

Another powerful technique is asymmetric reductive amination, where a prochiral ketone or aldehyde reacts with an amine in the presence of a chiral catalyst and a reducing agent. nih.gov This can involve biocatalysis, using enzymes like imine reductases (IREDs) or transaminases, which often provide exceptionally high levels of enantioselectivity under mild conditions. nih.govacs.org These chemoenzymatic methods combine the versatility of chemical synthesis with the high selectivity of biological systems. acs.org

| Method | Substrate Type | Catalyst/Reagent | Product Type | Key Features |

| Asymmetric Hydrogenation | Prochiral Imine | Chiral Iridium or Rhodium Catalyst | Chiral Secondary Amine | Direct, efficient, and widely used in industry. nih.govacs.org |

| Asymmetric Reductive Amination | Prochiral Ketone + Amine | Imine Reductase (IRED) | Chiral Secondary Amine | High enantiomeric excess, mild conditions. acs.org |

| Asymmetric Transamination | Prochiral Ketone | Transaminase (ω-TA) | Chiral Primary Amine | Uses an amino donor to create a chiral amine. nih.gov |

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. nih.gov In this method, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. nih.govrsc.org

For amine synthesis, a common approach involves the addition of organometallic reagents to imine derivatives bearing a chiral auxiliary. nih.gov For example, the Ellman lab developed tert-butanesulfinamide as a highly versatile chiral auxiliary. yale.edu Condensation of this auxiliary with an aldehyde or ketone forms a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile to the C=N bond, followed by removal of the sulfinyl group, affords chiral amines in high yield and enantiomeric purity. yale.edu This methodology is robust and has been applied to the synthesis of a vast array of α-branched and other chiral amines. nih.gov

| Chiral Auxiliary | Reaction Sequence | Nucleophile | Product Type | Key Features |

| tert-Butanesulfinamide | Formation of chiral N-sulfinyl imine, nucleophilic addition, auxiliary removal | Grignard or organolithium reagents | Chiral Primary or Secondary Amine | Highly reliable, versatile, and provides high enantiomeric excess. yale.edu |

| (S)-2-Amino-3-methylbutane | Formation of chiral imine, diastereoselective reduction | Hydride reducing agents | Chiral Secondary Amine | Auxiliary serves as a building block in the final product. sigmaaldrich.com |

| Evans Auxiliaries | Acylation, diastereoselective alkylation, conversion to amine | Alkyl halides | α-Chiral Carboxylic Acid Derivatives (Amine Precursors) | Well-established for creating stereocenters adjacent to carbonyls. |

Multi-Step Synthesis Design and Optimization

The synthesis of complex amines often involves a series of sequential reactions to build the desired molecular architecture. For a compound like this compound, two primary retrosynthetic pathways can be envisioned, starting from readily available precursors.

One practical pathway involves the initial synthesis of a key intermediate, 3-ethoxypropylamine (B153944), followed by N-alkylation. A patented method for producing 3-ethoxypropylamine involves a two-step sequence. google.comgoogle.com First, ethanol (B145695) is reacted with acrylonitrile (B1666552) in the presence of a catalyst to form 3-ethoxypropionitrile. google.comgoogle.com This intermediate is then subjected to hydrogenation to yield 3-ethoxypropylamine. google.comgoogle.com The subsequent step would be the selective N-ethylation of 3-ethoxypropylamine to obtain the final product.

An alternative and widely used strategy is reductive amination. libretexts.orglibretexts.org This approach would involve the reaction of 3-ethoxypropanal with ethylamine to form an intermediate imine, which is then reduced in situ to yield this compound. libretexts.orglibretexts.org Reductive amination is a powerful tool in amine synthesis due to its efficiency and the ability to form primary, secondary, and tertiary amines. libretexts.orglibretexts.orgyoutube.com

A third, more modular approach could involve the synthesis of N-aryl-N-aminopyridinium salts, which can then undergo N-alkylation and subsequent depyridylation to yield secondary amines. acs.org This method offers a high degree of control and can prevent overalkylation, a common side reaction in amine synthesis. acs.org

| Reaction Pathway | Starting Materials | Key Intermediates | Final Product |

| Pathway 1: N-Alkylation of 3-Ethoxypropylamine | Ethanol, Acrylonitrile, Ethylating agent | 3-Ethoxypropionitrile, 3-Ethoxypropylamine | This compound |

| Pathway 2: Reductive Amination | 3-Ethoxypropanal, Ethylamine | Imine | This compound |

| Pathway 3: N-Aminopyridinium Salt Method | N-aminopyridinium salt, Alkylating agent | N-alkyl-N-aminopyridinium salt | Secondary Amine |

The efficiency and selectivity of amine synthesis are heavily influenced by the choice of catalyst and reaction conditions such as temperature, pressure, and solvent.

In the synthesis of 3-ethoxypropylamine from 3-ethoxypropionitrile, hydrogenation is a critical step. The choice of catalyst is paramount for achieving high yields. Catalysts such as Raney nickel or precious metal catalysts (e.g., palladium or platinum on a carbon support) are commonly employed for nitrile reductions. google.comgoogle.com The reaction is typically carried out under hydrogen pressure and at elevated temperatures. google.comgoogle.com

For the N-alkylation step, a variety of catalytic systems have been developed. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-efficient method that uses alcohols as alkylating agents, generating only water as a byproduct. nih.gov This process often employs transition metal catalysts based on ruthenium, iridium, iron, or copper. nih.govnih.gov For instance, ruthenium complexes have demonstrated high efficiency in the N-alkylation of amines with alcohols under relatively mild conditions. nih.gov Photocatalytic systems, such as a mixed copper-gold system, have also been developed for the N-alkylation of amines at ambient temperatures, which is particularly advantageous for thermally unstable molecules. nih.gov

In reductive amination, the choice of reducing agent is critical. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.org The pH of the reaction medium can also play a crucial role in controlling the reaction pathway and selectivity, as demonstrated in iridium-catalyzed amination reactions. acs.org

The optimization of reaction conditions is often achieved by systematically varying parameters such as catalyst loading, temperature, and reaction time to find the optimal balance for maximizing the yield of the desired product while minimizing side reactions. acs.orgresearchgate.net

| Catalyst System | Reaction Type | Key Advantages | Typical Conditions |

| Ruthenium Complexes | N-Alkylation (Borrowing Hydrogen) | High efficiency, atom economy | Mild to high temperatures (>100 °C) nih.gov |

| Iridium Complexes | N-Alkylation, pH-mediated selective synthesis | High yields, pH-controlled selectivity | Water as solvent acs.org |

| Copper-Gold Photocatalyst | N-Alkylation | Ambient temperature reaction | Light irradiation nih.gov |

| Titanium Hydroxide | N-Alkylation | High selectivity for secondary amines | Continuous rehydration of Lewis acidity acs.org |

| Raney Nickel / Pd/C | Nitrile Hydrogenation | High conversion | Hydrogen pressure, elevated temperature google.comgoogle.com |

Chemical Reactivity and Derivatization Pathways of 3 Ethoxy N Ethylpropan 1 Amine

Nucleophilic Reactivity of the Secondary Amine Functionality

The defining characteristic of 3-Ethoxy-N-ethylpropan-1-amine's reactivity is the lone pair of electrons on its secondary nitrogen atom. This lone pair makes the amine a potent nucleophile, capable of attacking electron-deficient centers. chemguide.co.uk The nucleophilicity of secondary amines is generally greater than that of primary amines due to the electron-donating effect of the two attached alkyl groups, though this can be tempered by steric hindrance. acs.orgmasterorganicchemistry.comresearchgate.net

Reactions with Electrophilic Species

As a strong nucleophile, the secondary amine functionality readily reacts with a variety of electrophilic species. chemguide.co.uk A primary example is the nucleophilic substitution reaction with alkyl halides. This reaction proceeds via an S_N2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The initial reaction between this compound and an alkyl halide, such as bromoethane, forms a tertiary ammonium (B1175870) salt. chemguide.co.uk In the presence of a base, or excess amine acting as a base, this salt is deprotonated to yield a free tertiary amine. chemguide.co.uk However, this tertiary amine is also nucleophilic and can react further with the alkyl halide to produce a quaternary ammonium salt. chemguide.co.uk This can result in a complex mixture of products, making it a challenging reaction to control for selective tertiary amine synthesis. chemguide.co.uk

Table 1: Illustrative Reactions with Electrophiles

| Electrophile | Initial Product (Tertiary Ammonium Salt) | Final Product (Quaternary Ammonium Salt) | Reaction Type |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 3-Ethoxy-N-ethyl-N-methylpropan-1-aminium iodide | 3-Ethoxy-N-ethyl-N,N-dimethylpropan-1-aminium iodide | S_N2 Alkylation |

| Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-3-ethoxy-N-ethylpropan-1-aminium bromide | N,N-Dibenzyl-3-ethoxy-N-ethylpropan-1-aminium bromide | S_N2 Alkylation |

| Ethyl Sulfate ((CH₃CH₂)₂SO₄) | 3-Ethoxy-N,N-diethylpropan-1-aminium ethyl sulfate | (Not typically formed) | S_N2 Alkylation |

Amidation and Related Acyl Transfer Transformations

A more controlled and synthetically useful reaction of the secondary amine is acylation to form an N,N-disubstituted amide. This transformation occurs when this compound reacts with an acylating agent, such as an acyl chloride or an acid anhydride. chemguide.co.uk The reaction is typically rapid and exothermic. chemguide.co.uk

The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride in the case of an acyl chloride, or a carboxylate ion for an acid anhydride), resulting in the stable amide product. This reaction effectively caps (B75204) the amine's reactivity, as the resulting amide is significantly less nucleophilic and basic due to the delocalization of the nitrogen's lone pair into the adjacent carbonyl group.

Table 2: Amidation Reactions

| Acylating Agent | Product (N,N-Disubstituted Amide) | Byproduct |

|---|---|---|

| Ethanoyl Chloride (CH₃COCl) | N-(3-ethoxypropyl)-N-ethylethanamide | Hydrogen Chloride (HCl) |

| Benzoyl Chloride (C₆H₅COCl) | N-(3-ethoxypropyl)-N-ethylbenzamide | Hydrogen Chloride (HCl) |

| Acetic Anhydride ((CH₃CO)₂O) | N-(3-ethoxypropyl)-N-ethylethanamide | Acetic Acid (CH₃COOH) |

Transformations Involving the Ether Moiety

The ether linkage (C-O-C) within this compound is characterized by its general lack of reactivity. researchgate.net Ether bonds are stable due to the high energy required to break the C-O bond. researchgate.net Consequently, transformations involving this part of the molecule require harsh reaction conditions.

The most common transformation for an ether is cleavage by strong acids, typically hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on one of the adjacent carbon atoms. In the case of this compound, this would likely lead to the formation of ethanol (B145695) and 3-(ethylamino)propan-1-ol, after subsequent workup, although the specific outcome could be complicated by the presence of the amine. The amine would be protonated first under strongly acidic conditions, which might influence the course of the ether cleavage reaction.

Cyclization Reactions and Heterocyclic Formation from Amine Precursors

The bifunctional nature of this compound and its derivatives makes it a potential precursor for the synthesis of heterocyclic compounds. libretexts.orgpressbooks.pub Heterocycles, particularly those containing nitrogen and oxygen, are fundamental structural motifs in many biologically active molecules. pressbooks.publibretexts.org

While the parent molecule is unlikely to cyclize directly, its derivatives can undergo intramolecular reactions to form rings. For instance, if the terminal carbon of the propyl chain were functionalized with a leaving group (e.g., a halide), an intramolecular nucleophilic substitution could occur. The nitrogen atom would act as the nucleophile, displacing the leaving group to form a six-membered piperidine (B6355638) ring.

A more relevant pathway for this specific molecule involves transformations that create a reactive site which can then engage in cyclization. For example, intramolecular hydroamination of related unsaturated amino ethers is a known method for producing heterocyclic structures like 3,4-dihydro-2H-1,4-oxazines. researcher.life By introducing unsaturation into the backbone of a derivative of this compound, similar cyclization strategies could be employed to forge new heterocyclic systems. Such reactions often rely on metal catalysis to facilitate the ring-closing step. researcher.life

Table 3: Potential Heterocyclic Products from Derivatized Precursors

| Hypothetical Precursor | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| 1-Chloro-3-(3-ethoxy-N-ethylamino)propane | Intramolecular S_N2 | 1-Ethyl-4-ethoxymethylpiperazine (dimerization) or other complex structures |

| N-(3-ethoxypropyl)-N-ethyl-prop-2-en-1-amine | Intramolecular Hydroamination | Potentially a substituted morpholine (B109124) or other oxazine (B8389632) variant |

| Derivative with ortho-alkynyl quinone methide precursor | Palladium-Catalyzed Annulation | Fused-chromene derivatives acs.org |

Advanced Functionalization Through Derivatization

Advanced functionalization of this compound involves using its inherent reactivity to build more complex molecular architectures. The reactions described previously can be starting points for multi-step synthetic sequences.

For example, the amide products from acylation (Section 3.1.2) can undergo further transformations. Reduction of the amide carbonyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would convert the amide into a tertiary amine, yielding a product such as N-ethyl-N-(3-ethoxypropyl)propan-1-amine from the corresponding propanamide. This provides a controlled route to tertiary amines that avoids the over-alkylation issues seen with direct alkylation. libretexts.org

Furthermore, the ether or amine functionalities can direct reactions at other positions. The development of methods for the α-amination of ketones, for instance, highlights the importance of installing amino groups in specific locations to act as building blocks for more complex molecules. nih.gov While not a direct reaction of the title compound, it illustrates the synthetic utility of the amino ether motif in constructing larger structures. researcher.life Patents describing the synthesis of complex molecules often utilize building blocks with similar amino ether structures, underscoring their value as synthetic intermediates.

Table 4: Summary of Functionalization Strategies

| Initial Reaction | Subsequent Transformation | Resulting Functionality | Potential Application |

|---|---|---|---|

| Amidation | Reduction (e.g., with LiAlH₄) | Tertiary Amine | Controlled synthesis of complex amines |

| Ether Cleavage | Oxidation of resulting alcohol | Carboxylic Acid or Aldehyde | Creation of new reactive handles |

| Alkylation | Formation of Quaternary Salt | Quaternary Ammonium Salt | Use as phase-transfer catalysts or ionic liquids |

Sophisticated Spectroscopic and Structural Elucidation Techniques for 3 Ethoxy N Ethylpropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amine Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Ethoxy-N-ethylpropan-1-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assemble a complete structural picture.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethyl and propoxy groups, as well as the amine proton.

The chemical shifts (δ) of the protons are influenced by the electronegativity of adjacent atoms. For instance, the methylene (B1212753) protons (CH₂) adjacent to the oxygen atom in the ethoxy group would appear at a higher chemical shift (downfield) compared to the methyl protons (CH₃) of the same group. Similarly, the methylene protons adjacent to the nitrogen atom would also be shifted downfield. The integration of the peak areas in the ¹H NMR spectrum provides a ratio of the number of protons in each unique chemical environment, further confirming the structure. docbrown.infodocbrown.info

Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets, which provides valuable information about the connectivity of the atoms. For example, the methyl protons of the ethyl group would likely appear as a triplet due to coupling with the adjacent methylene protons, which in turn would appear as a quartet. The N-H proton signal can sometimes be broad and may not show clear coupling, or it can be exchanged with a deuterium-labeled solvent like D₂O, causing the peak to disappear from the spectrum, which helps in its identification. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Integration |

| CH₃ (ethyl group attached to N) | ~1.1 | Triplet (t) | 3H |

| CH₂ (ethyl group attached to N) | ~2.6 | Quartet (q) | 2H |

| CH₂ (propyl group, adjacent to N) | ~2.7 | Triplet (t) | 2H |

| CH₂ (propyl group, middle) | ~1.8 | Quintet (quin) | 2H |

| CH₂ (ethoxy group, adjacent to O) | ~3.5 | Triplet (t) | 2H |

| CH₃ (ethoxy group) | ~1.2 | Triplet (t) | 3H |

| NH (amine) | Variable | Singlet (s) or Broad | 1H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Carbons bonded to electronegative atoms like oxygen and nitrogen will be deshielded and appear at higher chemical shifts (downfield). For example, the carbon atom of the CH₂ group adjacent to the oxygen in the ethoxy group and the carbon atom of the CH₂ group adjacent to the nitrogen in the propyl chain are expected to have the highest chemical shifts. In contrast, the methyl carbons will appear at lower chemical shifts (upfield). spectrabase.comrsc.org SpectraBase provides computed ¹³C NMR data for 3-ethoxy-N-ethylpropylamine, which can serve as a reference. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl group attached to N) | ~15 |

| CH₂ (ethyl group attached to N) | ~45 |

| CH₂ (propyl group, adjacent to N) | ~48 |

| CH₂ (propyl group, middle) | ~30 |

| CH₂ (ethoxy group, adjacent to O) | ~68 |

| CH₃ (ethoxy group) | ~15 |

| C (propyl group, adjacent to O) | ~70 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. columbia.eduwikipedia.org An HSQC spectrum of this compound would show cross-peaks connecting the signals of each proton to the signal of the carbon it is attached to. This allows for the definitive assignment of both the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~3.5 ppm would show a correlation to the carbon signal at ~68 ppm, confirming the -O-CH₂- group. columbia.eduustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.eduresearchgate.net HMBC is particularly useful for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the methyl protons of the ethyl group (~1.1 ppm) and the carbon of the adjacent methylene group (~45 ppm), as well as the carbon of the methylene group on the propyl chain adjacent to the nitrogen (~48 ppm). This confirms the N-ethyl and N-propyl linkages.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and the fragmentation patterns can offer valuable clues about its structure.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines. sigmaaldrich.comnih.gov In positive ion mode ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺. theanalyticalscientist.com Given the molecular formula C₇H₁₇NO, the molecular weight is approximately 131.22 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at an m/z of approximately 132.23. spectrabase.com The presence of this peak confirms the molecular weight of the compound. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. acs.orgnih.gov

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the molecular ion and its fragments. rsc.org For this compound, HRMS would be able to confirm the elemental composition as C₇H₁₇NO from the exact mass of the [M+H]⁺ ion.

The fragmentation of the molecular ion in the mass spectrometer can provide further structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and cleavage of the C-N bond. The analysis of these fragment ions in the HRMS spectrum can help to piece together the structure of the molecule.

Table 3: Key Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Gained |

| ESI-MS | [M+H]⁺ ion at m/z ≈ 132.23 | Molecular Weight Confirmation |

| HRMS | Exact mass of [M+H]⁺ consistent with C₇H₁₈NO⁺ | Elemental Formula Confirmation |

| MS/MS Fragmentation | Characteristic fragment ions | Structural Connectivity |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique pattern of absorption bands, each corresponding to a specific vibrational motion of the chemical bonds within the molecule. For this compound, the IR spectrum is characterized by several key absorptions that confirm the presence of its defining functional groups: the secondary amine (N-H), the ether (C-O-C), and the aliphatic hydrocarbon chains (C-H).

The most prominent and diagnostic feature in the IR spectrum of a secondary amine is the N-H stretching vibration. orgchemboulder.comspectroscopyonline.com Unlike primary amines which exhibit two N-H stretching bands, secondary amines show only a single, typically weak to medium intensity, sharp band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This is a direct consequence of the single N-H bond present in the molecule. orgchemboulder.comspectroscopyonline.com

Another key functional group is the ether linkage. The C-O-C stretching vibration of aliphatic ethers gives rise to a strong absorption band in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹. orgchemboulder.com The presence of a strong band in this region is a clear indicator of the ethoxy group in the molecule.

Furthermore, the aliphatic C-H stretching vibrations from the ethyl and propyl chains will be observed in the 2960-2800 cm⁻¹ range. wpmucdn.com The N-H bending vibration may also be present, although it can sometimes be weak and less distinct than the stretching vibration. orgchemboulder.com A broad band resulting from the N-H wagging motion can also be observed for primary and secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.com

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium, Sharp |

| Aliphatic Ether | C-O-C Stretch | 1250 - 1020 | Strong |

| Aliphatic Alkane | C-H Stretch | 2960 - 2800 | Strong |

| Secondary Amine | N-H Wag | 910 - 665 | Strong, Broad |

It is important to note that the gas-phase IR spectrum of 3-Ethoxy-1-propanamine is available in the NIST/EPA Gas-Phase Infrared Database, which can serve as a valuable reference. nist.gov

Chromatographic Coupling for Purity Assessment and Identity Confirmation

While IR spectroscopy provides crucial information about the functional groups present, chromatographic techniques coupled with mass spectrometry are indispensable for assessing the purity of a sample and confirming its molecular identity with a high degree of certainty.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used to separate components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. When coupled with a mass spectrometer (MS), which provides information about the mass-to-charge ratio of the eluted components, HPLC-MS becomes a highly specific and sensitive analytical tool.

For the analysis of amine compounds like this compound, reverse-phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. A method for a related compound, 3-Ethoxy-N,N-dimethylpropylamine, utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier on a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com For MS compatibility, volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com The retention time of the compound in the HPLC system provides a characteristic identifier under specific conditions, while the mass spectrometer provides the molecular weight of the compound, confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer for detection and identification.

GC-MS analysis of 3-Ethoxy-1-propanamine has been reported, providing valuable mass spectral data. nih.gov The electron ionization (EI) mass spectrum of a compound is a reproducible fragmentation pattern that serves as a molecular fingerprint. For 3-Ethoxy-1-propanamine, the mass spectrum shows characteristic fragment ions that can be used for its identification. nist.govnih.gov The molecular ion peak, corresponding to the intact molecule, would be expected at a mass-to-charge ratio (m/z) consistent with its molecular weight of 103.16 g/mol . nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.

UPLC methods can be developed for the rapid analysis of this compound, building upon existing HPLC methods. The use of smaller particle columns, such as those with 3 µm particles, is suitable for fast UPLC applications and can be scaled for preparative separations to isolate impurities. sielc.com A UPLC-MS system would offer the highest level of performance for both purity assessment and identity confirmation, combining the rapid separation power of UPLC with the definitive identification capabilities of mass spectrometry.

Computational Chemistry and Theoretical Investigations of 3 Ethoxy N Ethylpropan 1 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations allow for the determination of molecular properties that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.

For 3-Ethoxy-N-ethylpropan-1-amine, a DFT calculation, often using a basis set like 6-311++G(d,p), would be performed to find the equilibrium geometry. This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. From this, key structural parameters can be extracted.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated) Note: These values are representative examples derived from standard bond lengths and angles for similar chemical environments and would be the output of a DFT geometry optimization.

| Parameter | Atom Pair/Triplet | Bond Length (Å) / Angle (°) |

| Bond Length | C-C (ethane) | 1.535 |

| C-C (propane) | 1.526 | |

| C-N | 1.469 | |

| C-O (ether) | 1.427 | |

| Bond Angle | C-O-C | 111.8 |

| C-C-C | 112.4 | |

| H-N-H | 106.7 | |

| C-N-H | 110.5 |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. The energy of the LUMO is related to the electron affinity, showing its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity. nih.gov For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO.

Table 2: Illustrative Frontier Orbital Energies for this compound (Calculated) Note: These energy values are typical examples for aliphatic amines and ethers and serve to illustrate the output of FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -9.85 |

| LUMO Energy | 1.75 |

| HOMO-LUMO Gap | 11.60 |

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the distribution of charge on the molecule's surface. It is generated by calculating the electrostatic potential at various points on the electron density surface. ESP maps are color-coded to indicate different charge regions: red typically signifies areas of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates areas of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent regions of neutral or intermediate potential. libretexts.org

For this compound, an ESP map would clearly show the most reactive sites. The regions around the electronegative nitrogen and oxygen atoms, with their lone pairs of electrons, are expected to be colored red, identifying them as the primary sites for electrophilic attack. The hydrogen atoms bonded to the nitrogen of the amine group and, to a lesser extent, those on the carbon atoms, would exhibit a blue hue, indicating their susceptibility to nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. nih.gov These different arrangements often have distinct energy levels and stabilities. This compound has several rotatable single bonds (C-C, C-N, C-O), leading to a complex potential energy surface with numerous possible conformers.

The most stable conformers are typically those that minimize steric hindrance, where bulky groups are positioned far from each other (an anti arrangement), compared to less stable gauche conformations where they are closer. modgraph.co.uk Molecular Dynamics (MD) simulations can be used to explore this conformational landscape over time. By simulating the motion of atoms and molecules, MD can identify the most populated (i.e., most stable) conformations and the energy barriers for converting between them, providing a dynamic picture of the molecule's flexibility.

Table 3: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond | Description | Expected Conformations |

| H₅C₂-O-C₃H₆NHC₂H₅ | Rotation around the C-O bond | Influences the orientation of the ethyl group relative to the propyl chain. |

| C₂H₅O-CH₂-CH₂CH₂NHC₂H₅ | Rotation around the C1-C2 bond of the propyl chain | Gauche and anti conformations affecting chain shape. |

| C₂H₅OCH₂-CH₂-CH₂NHC₂H₅ | Rotation around the C2-C3 bond of the propyl chain | Gauche and anti conformations affecting chain shape. |

| C₃H₆-N-C₂H₅ | Rotation around the C-N bond | Influences the orientation of the N-ethyl group relative to the propyl chain. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the prediction of various spectroscopic data, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) that can be directly compared with experimental spectra.

Predicting ¹H and ¹³C NMR spectra is invaluable for structure verification and assignment. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and consideration of conformational averaging and solvent effects. For aliphatic amines, computational methods can predict proton chemical shifts with a root-mean-square error of around 0.1 ppm. nih.gov

Table 4: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Note: These are theoretically predicted values based on computational models and typical shift ranges for the functional groups present.

| Atom Position (Structure: CH₃-CH₂-O-CH₂-CH₂-CH₂-NH-CH₂-CH₃) | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

| C H₃-CH₂-O- | 15.2 | CH₃ -CH₂-O- | 1.18 (t) |

| CH₃-C H₂-O- | 66.5 | CH₃-CH₂ -O- | 3.45 (q) |

| -O-C H₂-CH₂- | 70.8 | -O-CH₂ -CH₂- | 3.50 (t) |

| -CH₂-C H₂-CH₂- | 30.1 | -CH₂-CH₂ -CH₂- | 1.75 (p) |

| -CH₂-C H₂-NH- | 42.0 | -CH₂-CH₂ -NH- | 2.68 (t) |

| -NH-C H₂-CH₃ | 44.5 | -NH-CH₂ -CH₃ | 2.60 (q) |

| -NH-CH₂-C H₃ | 15.5 | -NH-CH₂-CH₃ | 1.10 (t) |

| -NH - | ~1.1 (broad s) |

Molecular Descriptors and Topological Indices for Quantitative Structural Characterization

Molecular descriptors and topological indices are numerical values that quantify different aspects of a molecule's structure. These descriptors can be calculated from the molecular graph and are used extensively in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. They encode information about size, shape, branching, and electronic features.

Examples include the molecular weight, logP (a measure of lipophilicity), and the Topological Polar Surface Area (TPSA), which is related to a molecule's ability to permeate biological membranes. The PubChem database provides several computed descriptors for the closely related compound 3-ethoxypropan-1-amine. These can be adapted and calculated for this compound to provide a quantitative profile of the molecule.

Table 5: Calculated Molecular Descriptors and Topological Indices for this compound

| Descriptor | Value | Description |

| Molecular Weight | 131.23 g/mol | The sum of the atomic weights of the atoms in the molecule. |

| XLogP3 | 0.9 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms (N-H). |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (O, N) with lone pairs available to accept hydrogen bonds. |

| Rotatable Bond Count | 6 | The number of single bonds that allow free rotation, indicating molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, correlating with transport properties. |

| Complexity | 70.7 | A measure of the complexity of the molecular structure based on its elements and bonds. |

Reaction Mechanism Elucidation through Computational Modeling

Currently, there is a notable absence of publicly available scientific literature, including detailed research findings and data tables, specifically focused on the computational modeling and reaction mechanism elucidation of this compound. Extensive searches of scholarly databases and chemical literature have not yielded specific studies employing computational chemistry to investigate the reaction pathways of this particular compound.

While the synthesis of related compounds like 3-ethoxypropylamine (B153944) has been described, for instance, through the reaction of ethanol (B145695) and acrylonitrile (B1666552) followed by hydrogenation, the detailed computational analysis of these or other reactions involving this compound is not documented in the available resources. google.comgoogle.com

General information regarding the physical and chemical properties of the parent compound, 3-ethoxypropan-1-amine, is available in chemical databases such as PubChem and the NIST WebBook. nih.govnist.gov This information includes its molecular formula (C5H13NO), molecular weight, and various identifiers. nih.govnist.gov However, this does not extend to the N-ethylated derivative that is the subject of this article.

For context, computational chemistry is a powerful tool for investigating reaction mechanisms. For example, studies on other amines, such as monoethanolamine, have utilized computational methods to explore their reactions, like the capture of carbon dioxide. researchgate.net These studies typically involve calculating the thermodynamics and reaction paths, often including the effects of solvents. researchgate.net Similar computational approaches, such as Density Functional Theory (DFT), have been used to understand the mechanisms of reactions like the N-methylation of amines. researchgate.net

Should future research be undertaken on this compound, it would likely involve similar computational methodologies to elucidate its reaction mechanisms, transition states, and energy profiles. However, at present, such specific data for this compound is not available.

Role of 3 Ethoxy N Ethylpropan 1 Amine As a Versatile Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

The structural motif of an alkoxy-substituted propanamine is a valuable component in the synthesis of various complex organic molecules, including those with potential biological activity. While specific research detailing the direct use of 3-Ethoxy-N-ethylpropan-1-amine is emerging, the broader class of 3-alkoxy-N-alkylpropanamines is recognized for its utility in constructing larger, more functionalized systems.

These intermediates are particularly useful in the synthesis of heterocyclic compounds. The secondary amine can act as a nucleophile to react with various electrophilic partners, leading to the formation of new carbon-nitrogen bonds, a fundamental step in the assembly of many nitrogen-containing ring systems. For instance, related primary amines like 3-ethoxypropylamine (B153944) are used as intermediates in the synthesis of disperse dyes. nih.govrsc.org

Furthermore, the alkoxy group can influence the molecule's physical properties, such as solubility and lipophilicity, which is a critical consideration in the design of bioactive molecules. In medicinal chemistry, the introduction of short ether chains can modulate a drug candidate's pharmacokinetic profile. Research on analogous structures, such as 3-alkoxy analogues of flavone-8-acetic acid, has demonstrated that the alkoxy group is a key feature in developing compounds with potential antitumor effects. nih.gov The synthesis of various N-substituted derivatives, such as 3-Ethoxy-N-(1-(pyridin-4-yl)ethyl)propan-1-amine and 3-Ethoxy-N-(1-(pyridin-3-yl)ethyl)propan-1-amine, highlights its role as a building block for creating libraries of compounds for screening in drug discovery. nih.govacs.org

The general reactivity of propargylamines, which share the aminopropyl scaffold, in palladium-catalyzed cyclization reactions to form functionalized quinolines further illustrates the potential of such backbones in the synthesis of complex heterocyclic systems. mdpi.com

Building Block for Advanced Materials and Polymers (e.g., Ethoxylated Amine Derivatives)

The ethoxy and amine functionalities of this compound make it an attractive building block for the synthesis of advanced materials and polymers. Ethoxylated amines, as a class, are widely used in the formulation of surfactants, emulsifiers, and corrosion inhibitors. google.comgoogle.com These properties arise from the amphiphilic nature of the molecules, where the ethoxy chain provides hydrophilicity and the alkylamine portion contributes hydrophobicity.

The ethoxylation of amines is a common strategy to produce non-ionic surfactants. nih.govgoogle.com These surfactants are crucial in various industrial applications, including:

Detergents: For their cleaning and soil-suspending properties. google.com

Paints and Coatings: To stabilize emulsions and improve pigment dispersion. google.com

Agrochemicals: As emulsifiers for pesticide and herbicide formulations. google.com

Oil and Gas Industry: As corrosion inhibitors, forming a protective layer on metal surfaces. google.com

The amine group in this compound can be further functionalized to create monomers for polymerization. For example, oligo(ethylene glycol)-functionalized amines are used to synthesize polymers with tailored properties. nih.gov These polymers can exhibit responsiveness to stimuli such as temperature and pH, making them suitable for applications in drug delivery and smart coatings. rsc.orgnsf.gov The synthesis of polymers from oligo(ethylene glycol)-functionalized polypeptides, for instance, has been shown to create biomaterials with PEG-like properties, such as resistance to protein absorption. nsf.gov

The general synthetic routes to ethoxylated amine polymers often involve the reaction of an amine with ethylene (B1197577) oxide or the polymerization of functionalized monomers. google.comnih.gov The resulting polymers can have a variety of architectures, including linear, branched, and dendritic structures, each imparting unique properties to the final material. rsc.org

Table 1: Industrial Applications of Ethoxylated Amine Derivatives

| Industrial Sector | Specific Application | Function of Ethoxylated Amine |

|---|---|---|

| Detergents | Laundry and household cleaners | Surfactant, soil removal/anti-redeposition |

| Paints & Coatings | Latex paints, pigment dispersions | Emulsifier, dispersant |

| Agriculture | Pesticide and herbicide formulations | Emulsifier for active ingredients |

| Oil & Gas | Pipelines and equipment protection | Corrosion inhibitor |

| Textiles | Dyeing and finishing processes | Leveling agent, fabric softener |

| Plastics | Polymer manufacturing | Antistatic agent |

Applications in Catalyst Design and Ligand Development

The nitrogen atom of this compound can act as a coordinating atom for metal centers, making it a candidate for use as a ligand in catalysis. The presence of the ether oxygen atom introduces a potential hemilabile character to the ligand, which can be advantageous in catalytic cycles. Hemilabile ligands can reversibly coordinate to a metal center, creating a vacant coordination site that facilitates substrate binding and product release, often enhancing catalytic activity and selectivity.

While specific studies on this compound as a catalyst ligand are not widely reported, research on related alkoxy-functionalized amine and Schiff-base ligands demonstrates the principle. For example, aluminum and zinc complexes with alkoxy-functionalized Schiff-base ligands have been shown to be active catalysts for the ring-opening polymerization of ε-caprolactone. mdpi.com The electronic properties of the ligand, influenced by the alkoxy substituents, were found to significantly affect the polymerization rate.

In the field of asymmetric catalysis, chiral ligands are essential for the synthesis of enantiomerically pure compounds. A chiral version of this compound could potentially be synthesized and used to create chiral metal complexes for asymmetric transformations. The flexible ethoxypropyl chain could play a role in creating a specific chiral environment around the metal center. The development of nickel complexes with adaptive diphosphine-benzophenone ligands for alkyne cyclotrimerization showcases how the interplay of different functional groups within a ligand can lead to enhanced catalytic performance. acs.org

The synthesis of various functionalized propanamines and their potential to form complexes with metals suggests a broad scope for their application in catalysis. The modular nature of these ligands allows for the tuning of their steric and electronic properties to optimize the performance of the resulting catalyst for a specific chemical transformation.

Emerging Research Frontiers and Future Prospects for 3 Ethoxy N Ethylpropan 1 Amine Studies

Development of Novel and Efficient Synthetic Pathways

The synthesis of 3-Ethoxy-N-ethylpropan-1-amine is not extensively detailed in current literature, suggesting an opportunity for the development of novel and efficient synthetic routes. Established methods for the synthesis of secondary amines can be adapted and optimized for this specific target molecule.

A primary route to analogous compounds such as 3-Ethoxypropylamine (B153944) involves a two-step process: the cyanoethylation of ethanol (B145695) with acrylonitrile (B1666552) to form 3-ethoxypropionitrile, followed by the catalytic hydrogenation of the nitrile group to the primary amine. acs.orgfiveable.megoogle.comgoogle.com

Table 1: Potential Synthetic Pathways to this compound

| Step | Reaction | Reagents and Catalysts | Potential for Optimization |

| Pathway 1: Reductive Amination | Reductive amination of 3-ethoxypropanal (B1330410) with ethylamine (B1201723). | Reducing agents like Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., Pd/C, Ru/ZrO₂). masterorganicchemistry.comorganic-chemistry.orgnih.gov | Screening of various reducing agents and catalysts for improved yield and selectivity; optimization of reaction conditions (temperature, pressure, solvent). |

| Pathway 2: N-Alkylation | N-alkylation of 3-ethoxypropylamine with an ethylating agent (e.g., ethyl halide). | Base-assisted reaction. However, this method often leads to over-alkylation. masterorganicchemistry.com | Development of selective mono-alkylation protocols, possibly using protecting groups or specialized catalysts to avoid the formation of tertiary amines. |

| Pathway 3: Catalytic N-Alkylation | Direct N-alkylation of 3-ethoxypropylamine with ethanol. | Homogeneous or heterogeneous catalysts (e.g., Iridium or Ruthenium complexes). acs.orgrsc.orgacs.org | Design of highly active and selective catalysts for direct C-N bond formation, which is an atom-economical approach. |

| Pathway 4: From Nitriles | Reductive amination of nitriles in the presence of an amine. | Catalytic hydrogenation (e.g., Pd/C, Rh/C) with a nitrile as the starting material in the presence of ethylamine. rsc.org | Investigation of catalyst systems that favor the formation of secondary amines over primary or tertiary amines. |

Future research would likely focus on the reductive amination of 3-ethoxypropanal with ethylamine as a highly efficient and controllable method. masterorganicchemistry.com The choice of the reducing agent and catalyst will be crucial in maximizing the yield of the desired secondary amine while minimizing side products. organic-chemistry.orgnih.gov

Exploration of Advanced Catalytic Applications in Organic Synthesis

The structural motifs within this compound, namely the secondary amine and ether functionalities, suggest its potential as a catalyst or a ligand in various organic transformations. Tertiary amines and amino ethers are known to catalyze reactions such as the formation of polyurethanes. google.com

Future research could explore the catalytic activity of this compound in reactions such as:

Knoevenagel Condensation: The basic nature of the amine can be harnessed to catalyze the condensation between aldehydes or ketones and compounds with active methylene (B1212753) groups. The number and availability of amine groups can influence catalytic activity. mdpi.com

Michael Addition: As a base catalyst for the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Ligand in Transition Metal Catalysis: The nitrogen and oxygen atoms could potentially act as a bidentate ligand for various transition metals, enabling asymmetric synthesis or other specialized transformations. The synthesis of chiral vicinal amino ether derivatives has been achieved using copper(I) or silver(I) salts with chiral diphosphine ligands. researcher.life

Table 2: Potential Catalytic Applications

| Reaction Type | Role of this compound | Potential Research Direction |

| Base Catalysis | Brønsted or Lewis base | Investigating its efficacy in classic base-catalyzed reactions and comparing its activity to other amines. |

| Polyurethane Formation | Catalyst for gelling and blowing reactions | Studying its influence on the kinetics and properties of polyurethane foam formation. google.com |

| Ligand Synthesis | Precursor to more complex ligands | Functionalization of the amine to create novel chiral or achiral ligands for metal-catalyzed cross-coupling or hydrogenation reactions. |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher yields. rsc.org The synthesis of secondary amines has been successfully demonstrated in continuous flow reactors, often employing heterogeneous catalysts. rsc.orgresearchgate.net

Future research prospects in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound, likely via reductive amination over a packed-bed catalyst. This could involve the use of an alumina-supported silver catalyst or other heterogeneous systems. rsc.org This approach would allow for safer handling of reagents and easier purification of the product.

In-line Workup and Automation: Designing a fully automated system that includes the synthesis, workup, and purification steps, which would be highly efficient for producing the compound on a larger scale. acs.org

Sustainable Solvents and Reagents: Exploring the use of greener solvents and reagents in the synthesis, aligning with the principles of sustainable chemistry.

The integration of flow chemistry would not only make the synthesis of this compound more efficient and safer but also more environmentally friendly.

Computational Design and Prediction of Novel Amine Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting the properties of molecules. mdpi.com While specific computational studies on this compound are lacking, this represents a significant area for future research.

Potential avenues for computational investigation include:

Mechanistic Studies: Elucidating the detailed reaction mechanisms for the various synthetic pathways to this compound. This can help in optimizing reaction conditions and catalyst selection. acs.orgrsc.org

Property Prediction: Calculating key physical and chemical properties of the molecule, such as its bond energies, electrostatic potential, and reactivity descriptors. mdpi.com

Design of Novel Derivatives: Using computational methods to design new derivatives of this compound with enhanced catalytic activity or other desirable properties. This could involve modifying the alkyl chains or introducing other functional groups.

Table 3: Focus Areas for Computational Studies

| Research Area | Computational Method | Expected Outcome |

| Reaction Pathways | DFT, Transition State Theory | Identification of rate-determining steps, catalyst-substrate interactions, and prediction of optimal reaction conditions. acs.org |

| Molecular Properties | DFT, Molecular Dynamics | Prediction of spectroscopic data, solubility, and conformational analysis. |

| Catalyst Design | Molecular Docking, QSAR | Design of new amine-based catalysts with improved performance for specific organic reactions. |

By combining theoretical predictions with experimental work, a deeper understanding of the chemistry of this compound and its potential applications can be achieved, paving the way for the development of new and valuable chemical technologies.

Q & A

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

- Methods : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures from the Protein Data Bank (PDB).

- Validation : Compare binding affinity predictions with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.